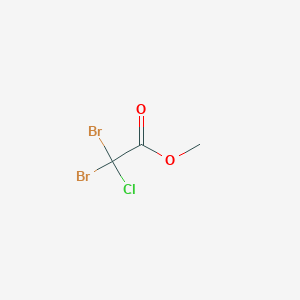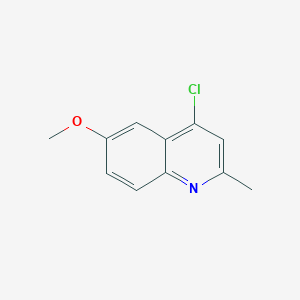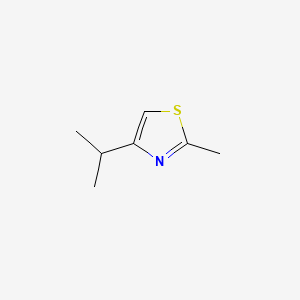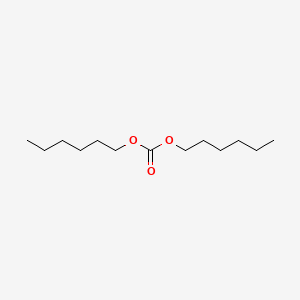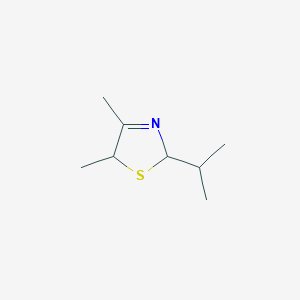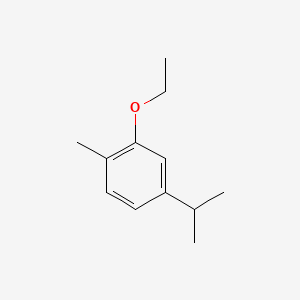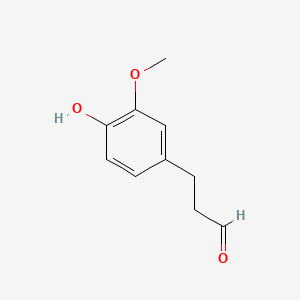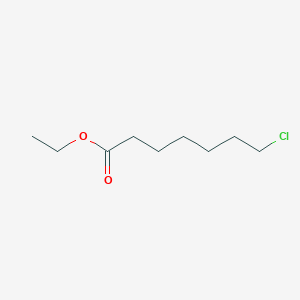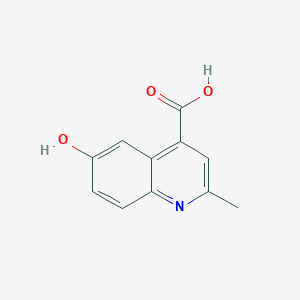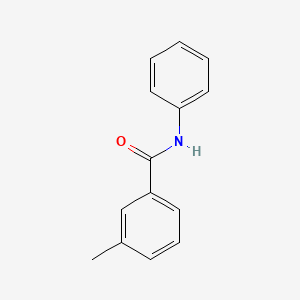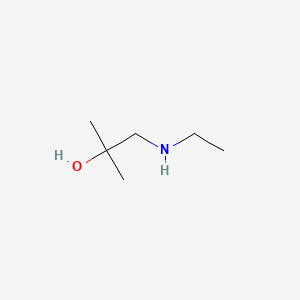![molecular formula C15H11F3O2 B1597465 Acide 4-[3-(trifluorométhyl)phényl]phénylacétique CAS No. 877607-26-6](/img/structure/B1597465.png)
Acide 4-[3-(trifluorométhyl)phényl]phénylacétique
Vue d'ensemble
Description
2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid is an organic compound with the molecular formula C9H7F3O2. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a phenylacetic acid moiety.
Applications De Recherche Scientifique
2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid has several scientific research applications:
Biology: The compound is utilized in the study of biological pathways and molecular interactions.
Méthodes De Préparation
The synthesis of 2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with trifluoromethyl acetophenone and acetoacetic ester.
Reaction Conditions: Hydrazine hydrate is added to the alkali lye of trifluoromethyl acetophenone acetoacetic ester. The concentration of the lye ranges from 10% to 80%.
Reflux Reaction: The mixture undergoes a reflux reaction for 6 to 9 hours.
pH Adjustment: The pH is adjusted to 1, and the product is filtered to obtain 2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid.
Analyse Des Réactions Chimiques
2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can undergo substitution reactions with various nucleophiles.
Diolefination: The compound undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, palladium acetate, potassium bicarbonate, and t-amyl alcohol
Mécanisme D'action
The mechanism of action of 2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it acts as an antagonist to the human A2B adenosine receptor, inhibiting its activity and modulating various physiological processes . The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its target receptors .
Comparaison Avec Des Composés Similaires
2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid can be compared with other similar compounds, such as:
3-(Trifluoromethyl)phenylacetic acid: This compound has a trifluoromethyl group attached to the meta position of the phenyl ring, resulting in different chemical properties and reactivity.
4-Fluorophenylacetic acid: The presence of a fluorine atom instead of a trifluoromethyl group leads to variations in the compound’s chemical behavior.
2-(Trifluoromethyl)phenylacetic acid: The trifluoromethyl group is attached to the ortho position, affecting the compound’s steric and electronic properties.
Propriétés
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(19)20/h1-7,9H,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYDJMPAMHYFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362645 | |
| Record name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877607-26-6 | |
| Record name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


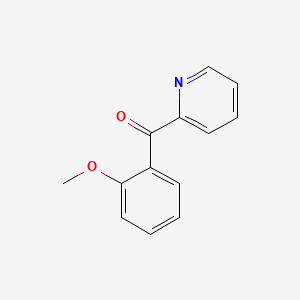
![1,1'-Bicyclohexyl, 4-pentyl-4'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B1597384.png)
